

Application Note: High-Purity Liquid-Liquid Extraction of Vanadium using D2EHPA

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Compound of Interest

Compound Name: 2-Ethylhexyl phosphate (mixed isomers)

CAS No.: 12645-31-7

Cat. No.: B081586

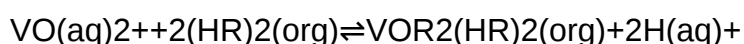
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Introduction & Scientific Rationale

Vanadium is a critical transition metal with extensive applications ranging from high-performance aerospace alloys and Vanadium Redox Flow Batteries (VRFBs) to its emerging role as a precursor for insulin-mimetic active pharmaceutical ingredients (APIs) like bis(maltolato)oxovanadium(IV) (BMOV). Achieving the stringent purity requirements for these applications necessitates highly selective separation techniques.

Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is an industry-standard acidic organophosphorus extractant utilized in liquid-liquid extraction (solvent extraction). In non-polar aliphatic diluents such as kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer, (HR)₂. D2EHPA is highly effective at extracting tetravalent vanadium, V(IV), which exists in weakly acidic aqueous solutions as the vanadyl cation (VO₂⁺) [1].

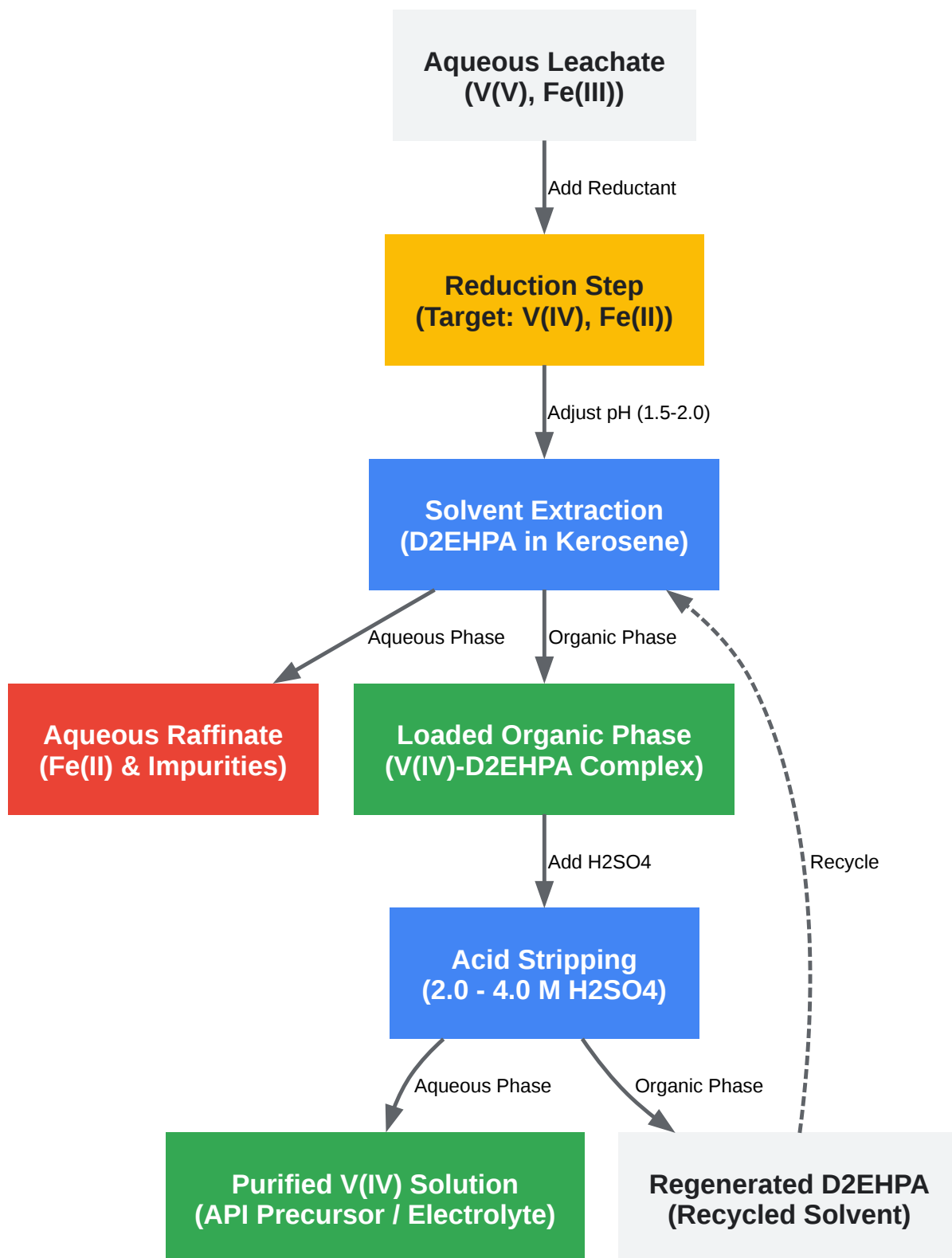
The extraction proceeds via a cation exchange mechanism where the vanadyl cation displaces protons from the D2EHPA dimer [2]:



The Causality of Experimental Choices

- **Oxidation State Management:** D2EHPA exhibits a strong affinity for Fe(III), a ubiquitous impurity in vanadium leachates. To prevent co-extraction, the feed solution must be pre-reduced. Reducing Fe(III) to Fe(II) and V(V) to V(IV) ensures high selectivity, as D2EHPA coordinates strongly with V(IV) but poorly with Fe(II)[3].
- **pH Dependency:** The release of H⁺ during extraction means the reaction is highly pH-dependent. An initial pH of 1.5 to 2.0 is optimal; lower pH values drive the equilibrium backward (inhibiting extraction), while a pH > 2.5 risks the formation of unextractable VOSO₄ complexes or metal hydrolysis[3].
- **Synergistic Modifiers:** Tributyl phosphate (TBP) is frequently added to the organic phase. While it may not always act as a direct chemical synergist for V(IV), it serves as a critical phase modifier that prevents the formation of a third phase (emulsion) and improves phase disengagement kinetics[2].

Process Visualization



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Fig 1: Workflow of V(IV) liquid-liquid extraction and stripping using D2EHPA.

Quantitative Data & Optimal Parameters

The following table summarizes the optimized physicochemical parameters required to establish a high-yield extraction system.

Parameter	Optimal Range	Mechanistic Rationale
Aqueous pH	1.5 – 2.0	Maximizes VO ₂ ⁺ cation exchange; prevents VOSO ₄ precipitation (>2.5) and minimizes Fe co-extraction[1], [3].
Extractant Conc.	10% – 20% (v/v)	Provides sufficient dimeric (HR) ₂ sites for chelation without causing excessive organic phase viscosity[4].
Phase Modifier	5% (v/v) TBP	Prevents third-phase emulsion formation and enhances the hydrodynamic stability of the organic phase[2].
Diluent	Kerosene	Non-polar aliphatic diluent that supports the stable dimerization of D2EHPA molecules[5].
Temperature	25°C – 40°C	The V(IV) extraction process is generally endothermic; moderate heat improves reaction kinetics[1],[2].
Stripping Agent	2.0 – 4.0 M H ₂ SO ₄	High [H ⁺] concentration reverses the cation exchange equilibrium, pushing V(IV) back into the aqueous phase[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes built-in quality control checks to ensure the thermodynamic and kinetic integrity of the extraction.

Phase 1: Feed Preparation & Reduction

- **Solution Characterization:** Assay the initial aqueous leachate using ICP-OES to determine the baseline concentrations of Vanadium and Iron.
- **Reduction:** Add a stoichiometric excess of a reducing agent (e.g., sodium sulfite, Na₂SO₃, or iron powder) to the leachate under continuous stirring at 40°C.
- **pH Adjustment:** Carefully adjust the pH of the reduced solution to 1.8 using dilute H₂SO₄ or NaOH .
 - **Self-Validation Check:** Monitor the Oxidation-Reduction Potential (ORP). A stable drop in ORP confirms the complete reduction of V(V) to V(IV) and Fe(III) to Fe(II). The solution should transition to a distinct blue color, characteristic of the VO₂⁺ ion.

Phase 2: Solvent Extraction (Forward Extraction)

- **Organic Phase Preparation:** Prepare the solvent by mixing 20% (v/v) technical grade D2EHPA and 5% (v/v) TBP in redistilled kerosene^[2]. Allow the mixture to equilibrate for 30 minutes.
- **Contacting:** In a separatory funnel or mixer-settler unit, combine the aqueous feed and the organic phase at an Organic-to-Aqueous (O/A) ratio of 1:1.
- **Mixing:** Agitate vigorously for 10–15 minutes to ensure maximum interfacial mass transfer.
- **Phase Separation:** Allow the mixture to settle for 20 minutes until a sharp, distinct interface forms between the phases.
 - **Self-Validation Check (pH Drift):** Measure the pH of the aqueous raffinate. Because the extraction mechanism releases H⁺ ions^[1], the final equilibrium pH (pHeq) MUST be lower than the initial pH of 1.8. If the pH does not drop, the cation exchange has failed.
 - **Self-Validation Check (Mass Balance):** Analyze the aqueous raffinate via ICP-OES. The extraction efficiency (E%) is validated by: $E\% = \frac{[V]_{\text{initial}} - [V]_{\text{raffinate}}}{[V]_{\text{initial}}} \times 100$.

Phase 3: Acid Stripping (Reverse Extraction)

- Stripping Agent Preparation: Prepare a robust stripping solution of 3.0 M to 4.0 M H₂SO₄[6].
- Contacting: Combine the loaded organic phase (containing the V(IV)-D2EHPA complex) with the stripping acid at an O/A ratio of 6:1 (to concentrate the vanadium in the final aqueous product)[6].
- Mixing & Settling: Agitate for 20 minutes, then allow 20 minutes for phase disengagement.
 - Self-Validation Check (Visual & Chemical): The organic phase should lose its dark coloration, returning to a clear/pale yellow state, while the aqueous strip liquor will turn a deep, rich blue. Perform a mass balance calculation to ensure >90% of the vanadium has been successfully stripped from the organic phase.

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